![molecular formula C21H22N4O2 B5541600 N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5541600.png)
N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide
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Description
Synthesis Analysis
Synthetic strategies for compounds closely related to “N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide” involve multi-step reactions that may include cyclization, alkylation, and acylation steps. For example, the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides through a Passerini three-component reaction demonstrates the versatility of combining isocyanides, quinoline-4-carbaldehyde, and arenecarboxylic acids to create structurally complex acetamides with high yields (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, reveals a nearly planar conformation with specific bond lengths and angles contributing to the molecule's stability and reactivity. Intramolecular hydrogen bonding plays a significant role in maintaining the structure's planarity and influencing its chemical properties (Wen et al., 2006).
Scientific Research Applications
Crystal Engineering and Structural Studies
Research in crystal engineering has explored the spatial orientations and structural aspects of amide derivatives, including compounds similar to N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide. These studies highlight the molecule's potential in forming specific geometric arrangements due to its unique structure. For instance, compounds with stretched amide configurations can exhibit tweezer-like geometries, facilitating the self-assembly of molecules into channel-like structures through weak interactions. This property is crucial for developing materials with specific molecular architectures for various applications, including catalysis and molecular recognition (Kalita, Baruah, 2010), (Karmakar, Kalita, Baruah, 2009).
Pharmaceutical Applications
In the pharmaceutical domain, the structural characteristics of amide derivatives like N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide are critical for the synthesis and development of new drugs. These compounds have been studied for their potential in creating novel therapeutic agents due to their ability to interact with biological targets. For example, studies on similar compounds have demonstrated their role in the synthesis of antibacterial agents and potential applications in treating various diseases (Karna, 2019), (Zhang Qun-feng, 2008).
Material Science and Catalysis
The amide derivative's structure is also significant in material science and catalysis, where its properties can be harnessed for developing new catalytic systems and materials with enhanced performance. Research has shown that the molecular structure of such compounds can influence the properties and efficacy of catalysts used in hydrogenation reactions and other processes, indicating their potential in green chemistry and sustainable processes (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, Gridnev, 2012).
properties
IUPAC Name |
N-[(3S,4R)-4-(4-methoxyphenyl)-1-quinoxalin-2-ylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14(26)23-20-13-25(12-17(20)15-7-9-16(27-2)10-8-15)21-11-22-18-5-3-4-6-19(18)24-21/h3-11,17,20H,12-13H2,1-2H3,(H,23,26)/t17-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFAGPNRVDFMSU-FXAWDEMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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